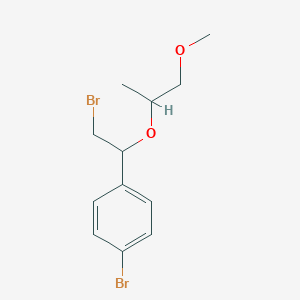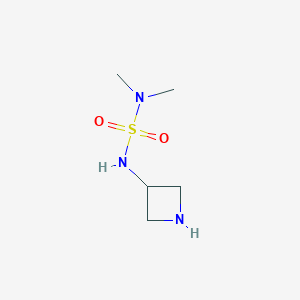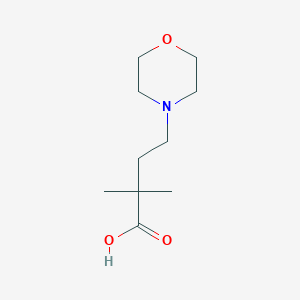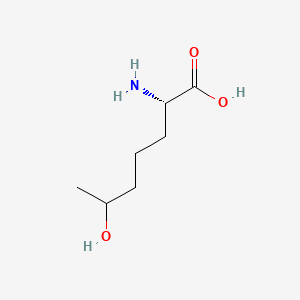![molecular formula C12H12F3NO2 B15312106 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of a trifluoromethyl group and a methoxy group on the phenyl ring enhances the compound’s chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
科学的研究の応用
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methoxy group can modulate its binding affinity to target proteins. The pyrrolidinone ring provides structural stability and contributes to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
4-[4-Methoxyphenyl]pyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[2-(Trifluoromethyl)phenyl]pyrrolidin-2-one: Lacks the methoxy group, affecting its stability and activity.
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidine:
Uniqueness
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combined presence of the methoxy and trifluoromethyl groups, which confer enhanced stability, membrane permeability, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H12F3NO2 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC名 |
4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-18-8-2-3-9(7-4-11(17)16-6-7)10(5-8)12(13,14)15/h2-3,5,7H,4,6H2,1H3,(H,16,17) |
InChIキー |
DTASRVMVEJYCOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



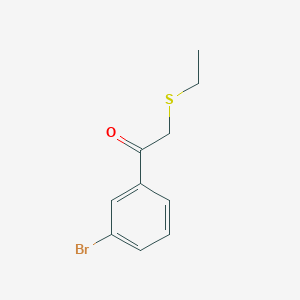
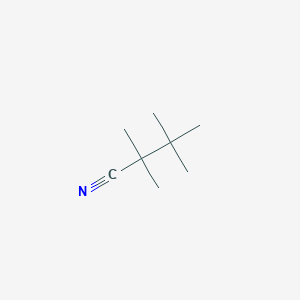
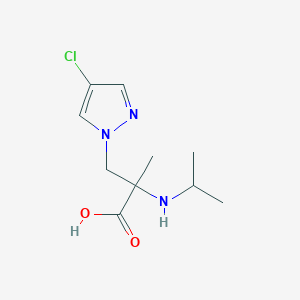
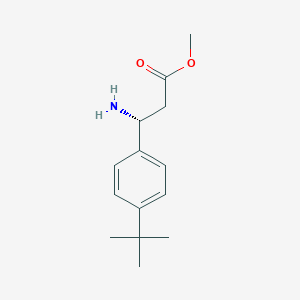
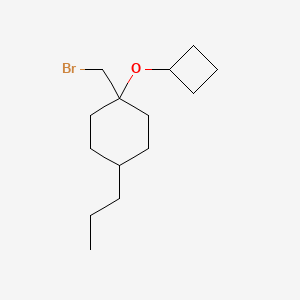
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
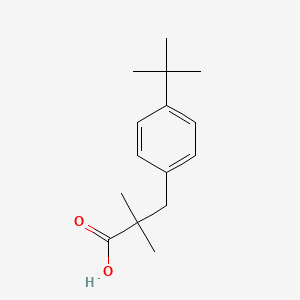
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)

